![molecular formula C19H24N2O4S B5022301 N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5022301.png)
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. MLN4924 has been shown to have promising anti-cancer activity in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its anti-cancer activity by inhibiting NAE, which is responsible for activating the ubiquitin-like protein NEDD8. NEDD8 is involved in the regulation of protein degradation, cell cycle progression, and DNA damage response. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, which is accompanied by the activation of the DNA damage response pathway. This compound also induces apoptosis in cancer cells, which is mediated by the activation of caspases and the release of cytochrome c from the mitochondria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its narrow therapeutic window, which can lead to toxicity in normal cells. Another limitation is its poor solubility, which can make it difficult to formulate for clinical use.
Direcciones Futuras
There are several future directions for the development and evaluation of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical efficacy. Another direction is the identification of biomarkers that can predict response to this compound, which can help to guide patient selection for clinical trials. Additionally, the combination of this compound with other anti-cancer agents, such as chemotherapy and immunotherapy, is an area of active investigation.
Métodos De Síntesis
The synthesis of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process that starts with the reaction of isobutylamine with 4-methoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with glycine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)13-20-19(22)14-21(16-9-11-17(25-3)12-10-16)26(23,24)18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCNZJUYBSUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.